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molecular formula C18H20O3 B8697595 Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate

Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No. B8697595
M. Wt: 284.3 g/mol
InChI Key: NKXGMBKZOMAIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791142B2

Procedure details

To a solution of methyl 4-bromo-3-(methoxymethyl)benzoate (12.0 g, 46.3 mmol, Intermediate A1 step 2) in toluene (150 mL) and water (35 mL) was added 2-ethyl benzene boronic acid (9.0 g, 60.1 mmol) followed by potassium carbonate (19.0 g, 139 mmol) and Pd(PPh3)4 (2.7 g, 2.3 mmol). The resulting mixture was degassed with N2 for 10 min and heated at 100° C. for 12 hours. The reaction mixture was diluted with EtOAc. The organic layer was washed with a saturated aqueous solution of NaHCO3, water (2×) and brine, and then dried (Na2SO4). The solvents were removed under reduced pressure. The residue was purified by chromatography (silica, pet ether/EtOAc) to afford the title compound as a pale yellow oil (12.0 g, 83%). 1H NMR (CDCl3, 400 MHz) δ 8.25 (1H, s), 8.00 (1H, d), 7.35 (2H, m), 7.25 (2H, m), 7.08 (1H, d), 4.17 (2H, m), 3.94 (3H, s), 3.29 (3H, s), 2.43-2.28 (2H, m), 1.03 (3H, t).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][O:13][CH3:14].[CH2:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O)[CH3:16].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:12][O:13][CH3:14])[CH3:16] |f:2.3.4,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)COC
Name
Quantity
9 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)B(O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed with N2 for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of NaHCO3, water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica, pet ether/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)OC)COC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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